molecular formula C17H17NO3 B12625401 (6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one CAS No. 920802-96-6

(6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one

Cat. No.: B12625401
CAS No.: 920802-96-6
M. Wt: 283.32 g/mol
InChI Key: BWOUQDTYEOAYLH-INIZCTEOSA-N
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Description

(6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one is a chemical compound characterized by a morpholine ring substituted with a benzyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one typically involves the reaction of a morpholine derivative with a benzyloxyphenyl compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carbonyl group in the morpholine ring can be reduced to form a hydroxyl derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products

The major products formed from these reactions include benzaldehyde derivatives, hydroxyl derivatives, and various substituted morpholine compounds.

Scientific Research Applications

(6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to the modulation of various biochemical pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (6R)-6-[4-(Methoxy)phenyl]morpholin-3-one: Similar structure but with a methoxy group instead of a benzyloxy group.

    (6R)-6-[4-(Ethoxy)phenyl]morpholin-3-one: Similar structure but with an ethoxy group instead of a benzyloxy group.

    (6R)-6-[4-(Hydroxy)phenyl]morpholin-3-one: Similar structure but with a hydroxy group instead of a benzyloxy group.

Uniqueness

The presence of the benzyloxy group in (6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one imparts unique properties to the compound, such as increased lipophilicity and enhanced binding affinity to molecular targets. These characteristics make it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

920802-96-6

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

(6R)-6-(4-phenylmethoxyphenyl)morpholin-3-one

InChI

InChI=1S/C17H17NO3/c19-17-12-21-16(10-18-17)14-6-8-15(9-7-14)20-11-13-4-2-1-3-5-13/h1-9,16H,10-12H2,(H,18,19)/t16-/m0/s1

InChI Key

BWOUQDTYEOAYLH-INIZCTEOSA-N

Isomeric SMILES

C1[C@H](OCC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

C1C(OCC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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